5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide
Description
Properties
IUPAC Name |
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O/c1-11(12-7-3-2-4-8-12)19-17(24)15-16(22-23-21-15)20-14-10-6-5-9-13(14)18/h2-11,15-16,20-23H,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHJMEIXJGFNDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2C(NNN2)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-fluoroanilino)-N-(1-phenylethyl)triazolidine-4-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The compound features a triazolidine ring, which is known for its diverse pharmacological properties. The presence of a fluorinated aniline group enhances its biological activity and lipophilicity, potentially improving its interaction with biological targets.
Anticancer Activity
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. For instance, fluorinated triazoles have been reported to inhibit various cancer cell lines effectively.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MDA-MB-453 | 31.6 | HER2 tyrosine kinase inhibition |
| Compound 2 | MCF-7 | 16.6 | Induction of apoptosis via caspase activation |
| This compound | A549 | TBD | TBD |
Case Study: In Vitro Studies
In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7). The mechanisms involved include the modulation of key proteins such as NF-kB and survivin, which are crucial for cell proliferation and survival .
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis.
Molecular Docking Studies
Molecular docking studies have suggested that the compound binds effectively to the active sites of target proteins, which may explain its observed biological activity. The docking results indicate favorable interactions between the compound and the target enzymes involved in tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compounds sharing the N-(1-phenylethyl) carboxamide group or fluorinated substituents are well-documented in pharmacological research:
3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide Core Structure: Benzamide. Substituents: Trifluoromethyl and nitro groups. Biological Target: FtsZ protein, critical for bacterial cell division. Activity: Exhibits antimicrobial properties by disrupting FtsZ polymerization . Comparison: The trifluoromethyl group enhances metabolic stability compared to the target compound’s 2-fluoroanilino group, but the latter may offer better π-π stacking with aromatic residues in enzyme active sites.
ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide) Core Structure: Triazole. Substituents: 4-fluorophenoxyethyl sulfanyl and chloro groups. Biological Targets: DprE1 and PanK enzymes in Mycobacterium tuberculosis. Activity: Potent antitubercular agent with sub-micromolar inhibition . Comparison: The triazole ring in ZVT allows for metal coordination, whereas the triazolidine core in the target compound may favor hydrogen bonding due to its saturated structure.
S- and R-F (Fluorinated Ferroelectric Compounds) Core Structure: Naphthalenediimide. Substituents: 4-fluorophenyl. Application: Ferroelectric materials with martensitic phase transitions. Comparison: While unrelated biologically, the fluorophenyl group’s electronic effects here parallel the 2-fluoroanilino group’s role in modulating electronic properties in the target compound .
Table 1: Structural and Functional Comparison
Mechanistic and Conformational Insights
- Triazolidine vs. However, it may limit metal-binding capabilities critical for some enzyme inhibition mechanisms.
- Fluorine Positioning: The 2-fluoroanilino group’s ortho-fluorine could sterically hinder rotation, stabilizing a bioactive conformation—a feature absent in para-fluorinated analogs like ZVT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
